molecular formula C16H18FN3O2S B2825674 N-Cyclohexyl-2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide CAS No. 459861-04-2

N-Cyclohexyl-2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide

Cat. No. B2825674
CAS RN: 459861-04-2
M. Wt: 335.4
InChI Key: SHTWBHQLYPWXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Cyclohexyl-2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide” is a compound that contains an oxadiazole ring . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles has been widely studied due to their broad range of chemical and biological properties . They have become important synthons in the development of new drugs . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities . There are different examples of commercially available drugs which consist of 1,3,4-oxadiazole ring .


Molecular Structure Analysis

Oxadiazoles are organic compounds that possess a five-membered heterocyclic ring system . The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions of oxadiazoles are influenced by the presence of the two carbon atoms in the oxadiazole ring . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 115–117 °C . Its FT-IR (KBr, cm −1) values are: 3318 (NH 2), 3230 (NH), 1675 (amide, C=O), 3240–3350 (NH-NH); 1642 (C=O) .

Scientific Research Applications

Antibacterial and Antifungal Properties

Studies have shown that compounds similar to N-Cyclohexyl-2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide exhibit notable antibacterial and antifungal properties. Specifically, derivatives of 2-mercaptobenzimidazole have demonstrated significant activity against a variety of microorganisms, including Gram-positive bacteria (Staphylococcus aureus and Enterococcus faecalis), Gram-negative bacteria (Klebsiella pneumoniae and Escherichia coli), and fungi (Aspergillus fumigatus and Candida albicans) (Devi, Shahnaz, & Prasad, 2022). Similarly, Patel et al. (2017) reported that quinoxaline-based 1,3,4-oxadiazoles, structurally related to the compound of interest, displayed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities (Patel et al., 2017).

Antimicrobial Agents

A variety of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. The presence of fluorine atoms and specific substituents in the phenyl ring significantly enhanced their antimicrobial potency against a broad spectrum of bacterial and fungal strains (Parikh & Joshi, 2014). This indicates that the specific molecular structure of this compound could be leveraged for developing potent antimicrobial agents.

Anticancer Screening

The compound's structural analogs have shown potential in anticancer screening. New imidazothiadiazole analogs synthesized by reacting N-aryl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamides with phenacyl chloride reagents exhibited significant cytotoxic activities against breast cancer cell lines when compared with 5-fluorouracil (Abu-Melha, 2021). This suggests that this compound may have potential applications in cancer treatment.

Mechanism of Action

The mechanism of action of oxadiazoles is often related to their ability to interact with various biological targets . For example, they can inhibit specific cancer biological targets, such as inhibiting telomerase activity, HDAC, thymidylate synthase, and the thymidine phosphorylase enzyme .

Future Directions

Oxadiazoles, including “N-Cyclohexyl-2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide”, have shown promising results in various fields, especially in medicinal chemistry . Future research could focus on exploring new oxadiazoles and their potential applications .

properties

IUPAC Name

N-cyclohexyl-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c17-12-8-6-11(7-9-12)15-19-20-16(22-15)23-10-14(21)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTWBHQLYPWXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329229
Record name N-cyclohexyl-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789567
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

459861-04-2
Record name N-cyclohexyl-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.